(2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Description
This compound is a fluorinated pyrrolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 4-fluoro substituent on the pyrrolidine ring, and a methoxy(methyl)carbamoyl moiety at the 2-position. Its stereochemistry (2S,4S) is critical for applications in peptide synthesis and medicinal chemistry, where spatial arrangement influences interactions with biological targets. While exact molecular weight and CAS data are unavailable in the provided evidence, structural analogs suggest a molecular formula approximating C₂₃H₂₄FN₂O₅, considering the carbamoyl group's addition compared to related compounds like those in . The Fmoc group enhances solubility in organic solvents and facilitates solid-phase synthesis, while the fluorine atom improves metabolic stability and lipophilicity .
Properties
Molecular Formula |
C22H23FN2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (2S,4S)-4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H23FN2O4/c1-24(28-2)21(26)20-11-14(23)12-25(20)22(27)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3/t14-,20-/m0/s1 |
InChI Key |
DNUWAUJAYURLMX-XOBRGWDASA-N |
Isomeric SMILES |
CN(C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)OC |
Canonical SMILES |
CN(C(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group is introduced through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction, where a suitable amine and a carbonyl compound undergo condensation.
Introduction of the Fluoro and Carbamoyl Groups: The fluoro group is introduced through a nucleophilic substitution reaction, while the carbamoyl group is added via a carbamoylation reaction using a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of the target compound with its analogs:
Key Structural and Functional Differences:
Substituent Effects: Fluorine vs. Hydroxyl/Trifluoromethyl: The target's 4-fluoro substituent balances metabolic stability and polarity better than hydroxyl (polar, ) or trifluoromethyl (highly lipophilic, ) . Carbamoyl vs. Cyano/Carboxylic Acid: The methoxy(methyl)carbamoyl group at position 2 offers hydrogen-bonding capability, unlike the cyano group () or carboxylic acid (), which may limit solubility or require further derivatization .
Stereochemical Considerations :
- The (2S,4S) configuration in the target compound contrasts with the (2S,4R) configuration in , which alters spatial interactions with chiral targets (e.g., enzymes or receptors) .
Applications :
- The target compound’s carbamoyl group suggests utility as a protease inhibitor scaffold or a protected intermediate in peptide synthesis, whereas analogs like ’s Boc-protected amine are tailored for sequential deprotection strategies .
Research Findings and Implications
- Synthetic Utility : Fmoc-protected pyrrolidines are widely used in solid-phase peptide synthesis (SPPS). The target compound’s fluorine and carbamoyl groups may enhance stability during coupling reactions compared to hydroxyl-containing analogs .
- Toxicity Considerations : Related compounds, such as those in , exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes), suggesting the need for careful handling of carbamoyl derivatives .
- Virtual Screening Relevance : Structural similarity metrics (e.g., Tanimoto coefficients) highlight the importance of substituent choice in predicting biological activity, as discussed in .
Biological Activity
(2S,4S)-(9H-Fluoren-9-YL)methyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its mechanisms, effects on various biological systems, and potential therapeutic applications.
Structure and Composition
The compound can be described by its molecular formula and has a molecular weight of approximately 402.88 g/mol. Its structure includes a pyrrolidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.88 g/mol |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class may act as inhibitors for various enzymes or receptors involved in disease processes.
Case Studies and Research Findings
- Antimicrobial Activity : In studies evaluating the antimicrobial properties of similar compounds, it was found that modifications in the fluorine and methoxy groups significantly enhanced their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : A study assessing the cytotoxic effects of related pyrrolidine derivatives demonstrated that certain structural features led to increased apoptosis in cancer cell lines. The presence of the fluorenyl group appears to enhance cellular uptake and induce cytotoxicity through mitochondrial pathways.
- Neuroprotective Effects : Research has shown that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Comparative Analysis
A comparative analysis with other known pyrrolidine derivatives shows that the incorporation of the fluorenyl group can enhance selectivity and potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
